molecular formula C13H19ClIN3O3SSi B13995021 2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane

2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane

Cat. No.: B13995021
M. Wt: 487.82 g/mol
InChI Key: URMFCKJNEPFJJK-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a chloro and iodo substituent, a methylsulfonyl group, and a trimethylsilyl ethoxy methyl group

Preparation Methods

The synthesis of 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the imidazo[4,5-b]pyridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and iodo substituents: Halogenation reactions are employed to introduce the chloro and iodo groups at the desired positions on the imidazo[4,5-b]pyridine core.

    Attachment of the methylsulfonyl group: This step involves the use of methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Incorporation of the trimethylsilyl ethoxy methyl group: This is achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenated products.

    Hydrolysis: The trimethylsilyl ethoxy methyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the chloro and iodo substituents can participate in halogen bonding, while the methylsulfonyl group can act as an electrophilic center in biochemical reactions.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-5-iodo-2-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridine include other halogenated imidazo[4,5-b]pyridines and sulfonyl-substituted heterocycles These compounds share structural similarities but differ in their specific substituents and functional groups

Some similar compounds include:

  • 6-Chloro-5-bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
  • 6-Iodo-5-fluoro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine
  • 6-Chloro-5-iodo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine

Properties

Molecular Formula

C13H19ClIN3O3SSi

Molecular Weight

487.82 g/mol

IUPAC Name

2-[(6-chloro-5-iodo-2-methylsulfonylimidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H19ClIN3O3SSi/c1-22(19,20)13-17-12-10(7-9(14)11(15)16-12)18(13)8-21-5-6-23(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

URMFCKJNEPFJJK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC(=C(N=C2N=C1S(=O)(=O)C)I)Cl

Origin of Product

United States

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